O-Demethyldeacetyldiltiazem

Overview

Description

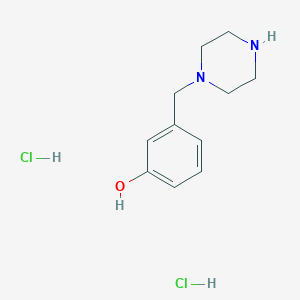

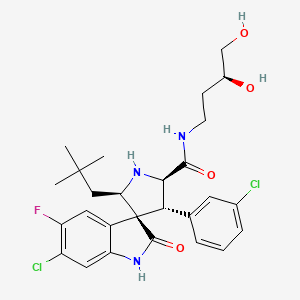

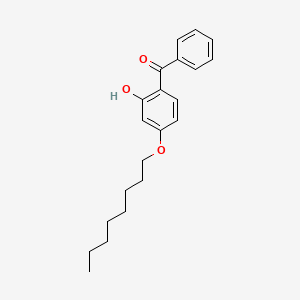

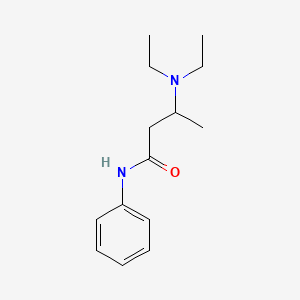

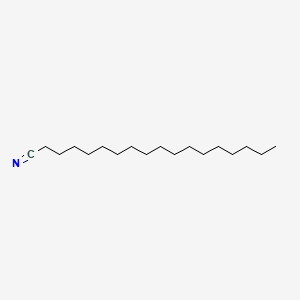

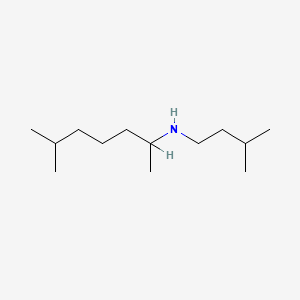

O-Demethyldeacetyldiltiazem is one of the diltiazem metabolites in human plasma . It has a molecular formula of C19H22N2O3S .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. The molecular formula is C19H22N2O3S, and the average mass is 358.455 Da .Scientific Research Applications

Pharmacokinetics and Metabolism

High-Performance Liquid Chromatography Method : A study by Hussain et al. (1992) developed a high-performance liquid chromatographic technique for determining diltiazem and its metabolites, including O-Demethyldeacetyldiltiazem, in human plasma. This method is crucial for studying the pharmacokinetics of diltiazem and its metabolites in patients undergoing therapy (Hussain et al., 1992).

Stability in Blood Samples : Bonnefous et al. (1992) investigated the stability of diltiazem and its metabolites, including this compound, in blood samples from patients under chronic diltiazem therapy. This research is significant for accurate determination of these compounds in clinical settings (Bonnefous et al., 1992).

Influence of CYP2D6 on Metabolism : Molden et al. (2000) found that the enzyme CYP2D6 is involved in O-demethylation of diltiazem, indicating the importance of this enzyme in the metabolism of this compound. This discovery has implications for understanding individual variations in the metabolism of diltiazem and its metabolites (Molden et al., 2000).

Clinical Implications

Pharmacokinetic Variability : A study by Molden et al. (2002) on the pharmacokinetics of diltiazem and its metabolites, including this compound, highlighted the role of CYP2D6 genotype in determining individual responses to the drug. This research is vital for personalized medicine and understanding patient-specific drug metabolism (Molden et al., 2002).

- , suggesting a potential interaction with the metabolism of this compound. Understanding these interactions is crucial for predicting drug responses and avoiding adverse drug interactions (Jacolot et al., 1991).

Drug Development and Testing

- Species Differences in Metabolism : Kurokawa et al. (2015) investigated species differences in tissue diltiazem deacetylation, identifying Ces2a as a rat-specific diltiazem deacetylase. This research is significant for understanding the species-specific pharmacokinetic differences and for the development of animal models in drug testing (Kurokawa et al., 2015).

Epigenetic Implications in Cancer Treatment

- Epigenetic Targeting in Cancer Therapy : The study by Jost and Galm (2007) discusses the clinical application of epigenetic modifications in cancer treatment, highlighting the role of demethylation and histone acetylation. While not directly linked to this compound, this research provides a broader context for understanding the potential of epigenetic therapy in cancer, which could include investigations into the role of demethylated compounds (Jost & Galm, 2007).

Mechanism of Action

Target of Action

Deacetyl-O-demethyldiltiazem, also known as O-Demethyldeacetyldiltiazem, is a metabolite of Diltiazem . Diltiazem primarily targets calcium channels in cardiac and vascular smooth muscle . It inhibits the influx of calcium ions during depolarization .

Mode of Action

Deacetyl-O-demethyldiltiazem, like Diltiazem, likely works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This action results in the relaxation of these muscles, leading to vasodilation and a decrease in peripheral vascular resistance .

Biochemical Pathways

Diltiazem is metabolized in the liver through several pathways, with deacetylation, N-demethylation, and O-demethylation being the primary degradative steps . Deacetyl-O-demethyldiltiazem is one of the metabolites produced in these processes .

Pharmacokinetics

Diltiazem is well absorbed but undergoes first-pass metabolism after oral administration . It is extensively distributed, with 52 to 81 percent bound to serum protein, depending on the species studied . The metabolites, including Deacetyl-O-demethyldiltiazem, are excreted in urine and feces, indicating that biliary excretion occurs . There is some evidence for enterohepatic cycling .

Result of Action

The inhibition of calcium influx into cardiac and vascular smooth muscle by Deacetyl-O-demethyldiltiazem results in the relaxation of these muscles . This leads to vasodilation, a decrease in peripheral vascular resistance, and ultimately, a reduction in blood pressure .

Action Environment

The action, efficacy, and stability of Deacetyl-O-demethyldiltiazem can be influenced by various environmental factors. For instance, the rate of drug elimination is dependent on hepatic blood flow . Furthermore, the absorption, distribution, metabolism, and excretion of the drug can be affected by factors such as the individual’s liver function, age, sex, and presence of other medications .

Biochemical Analysis

Biochemical Properties

Deacetyl-O-demethyldiltiazem is metabolized in the liver through several pathways, including deacetylation, N-demethylation, and O-demethylation These metabolic processes involve interactions with various enzymes and proteins

Cellular Effects

It is known that diltiazem, the parent compound, inhibits the influx of calcium into cardiac and vascular smooth muscle during depolarization . This action is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that diltiazem works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This suggests that Deacetyl-O-demethyldiltiazem may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Deacetyl-O-demethyldiltiazem in laboratory settings. It is known that diltiazem is rapidly eliminated in beagle dogs, with a relatively short half-life . This suggests that Deacetyl-O-demethyldiltiazem may also have a short half-life and high level of plasma clearance.

Dosage Effects in Animal Models

It is known that the area under the curve ratio of deacetyldiltiazem to diltiazem after oral dosing with diltiazem in rats was sevenfold higher than in humans . This suggests that there may be species-specific pharmacokinetics differences.

Metabolic Pathways

Deacetyl-O-demethyldiltiazem is metabolized in the liver through several pathways, including deacetylation, N-demethylation, and O-demethylation . These metabolic processes involve interactions with various enzymes and cofactors.

Transport and Distribution

It is known that diltiazem is extensively distributed, and 52 to 81 percent is bound to serum protein, depending on the species studied .

Subcellular Localization

It is known that diltiazem is readily absorbed from the gastrointestinal tract in mice and rats . This suggests that Deacetyl-O-demethyldiltiazem may also be readily absorbed and localized within specific cellular compartments.

Properties

IUPAC Name |

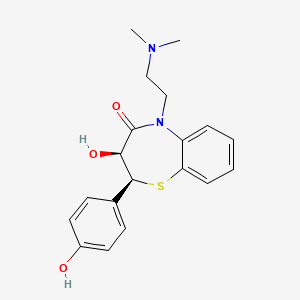

5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-20(2)11-12-21-15-5-3-4-6-16(15)25-18(17(23)19(21)24)13-7-9-14(22)10-8-13/h3-10,17-18,22-23H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKYTLTVPBXRNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276923, DTXSID401115561 | |

| Record name | 5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401115561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33286-23-6, 84903-82-2 | |

| Record name | 5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33286-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401115561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid](/img/structure/B1677107.png)